molecular formula C14H23NO4 B1427031 Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 1033820-28-8

Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No. B1427031
Key on ui cas rn: 1033820-28-8
M. Wt: 269.34 g/mol
InChI Key: NZHFCUPQNWPYIB-UHFFFAOYSA-N
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Patent
US09242981B2

Procedure details

8-tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate (880 mg, 3.29 mmol) was dissolved in methanol (15 ml). The reaction flask was flushed with argon and 5% palladium hydroxide on carbon (88 mg) was added. The flask was degassed under vacuum. Hydrogen gas is then added via balloon. The reaction is stirred under hydrogen atmosphere for 16 hours. The reaction was then filtered through celite, and concentrated to give the titled compound (840 mg).
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[N:8]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH:5]([CH2:6][CH2:7]1)[CH2:4][CH:3]=[C:2]2[C:16]([O:18][CH3:19])=[O:17]>CO>[CH:1]12[N:8]([C:9]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:10])[CH:5]([CH2:6][CH2:7]1)[CH2:4][CH2:3][CH:2]2[C:16]([O:18][CH3:19])=[O:17]

Inputs

Step One
Name
Quantity
880 mg
Type
reactant
Smiles
C12C(=CCC(CC1)N2C(=O)OC(C)(C)C)C(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred under hydrogen atmosphere for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was flushed with argon and 5% palladium hydroxide on carbon (88 mg)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The flask was degassed under vacuum
ADDITION
Type
ADDITION
Details
Hydrogen gas is then added via balloon
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C12C(CCC(CC1)N2C(=O)OC(C)(C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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